Welcome to the BenchChem Online Store!
molecular formula C17H12O4 B1206027 4-oxo-3-phenyl-4H-chromen-7-yl acetate

4-oxo-3-phenyl-4H-chromen-7-yl acetate

Cat. No. B1206027
M. Wt: 280.27 g/mol
InChI Key: WFVAMCNYBITPBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07906660B2

Procedure details

7-Acetoxyisoflavone was prepared from 7-hydroxyisoflavone (2.6 g, 10.9 mmol), acetic anhydride (16 ml) and pyridine (3.0 ml) as described for 4′,7-diacetoxydaidzein. Yield: (2.5 g, 82%) m.p. 133° C. 1H NMR (CDCl3): δ 2.36 (s, 3H, OCOCH3), 7.18 (dd, 1H, J 2.2 Hz 8.6 Hz, H6), 7.31 (d, 1H, J 2.2 Hz H8), 7.39-7.57 (m, 5H, ArH), 8.00 (s, 1H, H2), 8.33 (d, 1H, J 8.6 Hz, H5). Mass spectrum: m/z 280 (M, 28%); 237-(98); 238 (57).
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
( 57 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:18])[C:7]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)=[CH:8][O:9]2)=[CH:4][CH:3]=1.[C:19](OC(=O)C)(=[O:21])[CH3:20]>N1C=CC=CC=1>[C:19]([O:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:18])[C:7]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)=[CH:8][O:9]2)=[CH:4][CH:3]=1)(=[O:21])[CH3:20]

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
OC1=CC=C2C(C(=COC2=C1)C1=CC=CC=C1)=O
Name
Quantity
16 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
3 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
( 57 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=CC=C2C(C(=COC2=C1)C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.